molecular formula C19H21N5O5S B2492039 Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate CAS No. 851810-91-8

Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2492039
CAS No.: 851810-91-8
M. Wt: 431.47
InChI Key: HUNZLQQOLDTSCI-UHFFFAOYSA-N
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Description

Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H21N5O5S and its molecular weight is 431.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds featuring thiazolo[3,2-b][1,2,4]triazole cores, nitrophenyl groups, and piperidine rings have been synthesized for their biological activities. For instance, a study on the synthesis and pharmacological evaluation of novel derivatives revealed significant antimicrobial activity against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016). This demonstrates the relevance of these structural motifs in contributing to the bioactive properties of compounds.

Antimicrobial and Antifungal Properties

Another study focused on the synthesis of 1,2,4-triazole derivatives, including those with piperidine and nitrophenyl substituents, highlighted their antimicrobial activities. These compounds exhibited good to moderate activities against test microorganisms, further emphasizing the utility of such chemical structures in the search for new antimicrobial and antifungal agents (Bektaş et al., 2010).

Enzyme Inhibition

In the realm of enzyme inhibition, compounds with piperidine-4-carboxamide motifs, similar in structure to the query compound, have been identified as inhibitors of soluble epoxide hydrolase, a target of interest for the treatment of various diseases. This highlights the potential of such compounds in medicinal chemistry for the development of new therapeutic agents (Thalji et al., 2013).

Mechanism of Action

Target of Action

The compound’s primary targets are likely to be related to the thiazole and triazole moieties present in its structure. Thiazoles are known to interact with a variety of biological targets and have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Similarly, 1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against tumor cell lines .

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole moiety to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , potentially leading to interactions with biological targets.

Biochemical Pathways

For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the range of biological activities associated with thiazoles and 1,2,4-triazoles. For instance, thiazoles have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The action of the compound could be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the formation of certain thiazole derivatives has been reported to occur under heating conditions . Additionally, the compound’s stability and efficacy could be affected by these factors.

Properties

IUPAC Name

methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5S/c1-11-20-19-23(21-11)17(25)16(30-19)15(12-3-5-14(6-4-12)24(27)28)22-9-7-13(8-10-22)18(26)29-2/h3-6,13,15,25H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNZLQQOLDTSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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